molecular formula C13H13NO2S B1362574 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide CAS No. 18773-54-1

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Cat. No. B1362574
CAS RN: 18773-54-1
M. Wt: 247.31 g/mol
InChI Key: NNPRNGRENISUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two prop-2-yn-1-yl groups .


Chemical Reactions Analysis

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can participate in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . In this reaction, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .


Physical And Chemical Properties Analysis

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 247.32 g/mol, and its exact mass and monoisotopic mass are 247.06669983 g/mol . It has a topological polar surface area of 45.8 Ų .

Scientific Research Applications

Anticancer Activity

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide derivatives have been explored for their potential anticancer properties. For instance, a study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives, which showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. This highlights the compound's potential in developing new anticancer treatments (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).

Photodynamic Therapy for Cancer

Benzenesulfonamide derivatives, including those related to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, are being researched for their use in photodynamic therapy, a treatment method for cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

The synthesis and evaluation of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. A study by Abbasi et al. (2015) found these compounds to be effective against various bacterial strains, demonstrating the versatility of benzenesulfonamide derivatives in antibacterial applications (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).

Synthesis and Structural Characterization

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide and its derivatives have been subject to studies focusing on their synthesis and structural characterization. For example, Cheng De-ju (2015) conducted research on synthesizing and characterizing methylbenzenesulfonamide CCR5 antagonists, highlighting the compound's relevance in drug development (Cheng De-ju, 2015).

Safety And Hazards

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPRNGRENISUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317057
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

CAS RN

18773-54-1
Record name 18773-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-thieno[3,4-c]pyrrole (166 mg), hydrobromic acid (1.5 mL, 48% in water), propionic acid (0.26 mL) and phenol (182 mg) was heated at 100° C. for 8 h. The crude product obtained as such was passed through ion exchange resin (Strata-X-C) and eluted with methanol containing 10% ammonium hydroxide to yield the title compound.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of p-toluenesulfonamide (2.55 g) in acetone (100 mL) were added potassium carbonate (4.44 g) and propargyl chloride (5 g) and the mixture was refluxed overnight. The mixture was cooled, diluted with ether and brine. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified on a Biotage Horizon® system (silica, ethyl acetate gradient 13-25% in hexane) to yield the title compound.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Reactant of Route 5
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Reactant of Route 6
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Citations

For This Compound
7
Citations
F Xu, YY Song, WF Kang, H Cui, QN Mu, YY Meng - Chemical Papers, 2018 - Springer
An intermolecular efficient dimerization of diynes via Rh-catalyzed cycloaddition is presented. This protocol allows for the expedient synthesis of structurally diverse benzene derivatives…
Number of citations: 2 link.springer.com
YY Kuo - 2015 - uh-ir.tdl.org
This thesis presents three main projects. The first project presents synthetic strategies toward augmented cascade reactions. The second part discusses the synthesis of a ruthenium …
Number of citations: 0 uh-ir.tdl.org
S Mathers - 2020 - uwspace.uwaterloo.ca
Due to their low cost and desirable properties, many recent efforts in the field of semiconductor research have been devoted to the discovery and investigation of organic materials. …
Number of citations: 0 uwspace.uwaterloo.ca
J Lee, KH Kim, OS Lee, TL Choi, HS Lee… - The Journal of …, 2016 - ACS Publications
As a guide for selective reactions toward either Z- or E-alkene in a metathesis reaction, the relative preference of metathesis Ru catalysts for each stereoisomer was determined by a …
Number of citations: 14 pubs.acs.org
KE Ruhl - 2017 - search.proquest.com
Transition metals are an important natural resource and an essential component of many industrial processes and applications. Examples of these include air-quality control, electronics …
Number of citations: 2 search.proquest.com
B Witulski, JL Renaud - researchgate.net
Iron(II)-catalyzed [2+2+2] cycloaddition for pyridine ring construction Table of Content Page 1 S1 Supporting Information ------------------------------------------- Iron(II)-catalyzed [2+2+2] …
Number of citations: 2 www.researchgate.net
J Huang, X Hu, F Chen, J Gui, W Zeng - Organic & Biomolecular …, 2019 - pubs.rsc.org
A sequential Rh(I)-catalyzed vinylation/[2 + 1]carbocyclization between enynes and diazo compounds has been developed. This transformation features a wide range of enynes and …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.